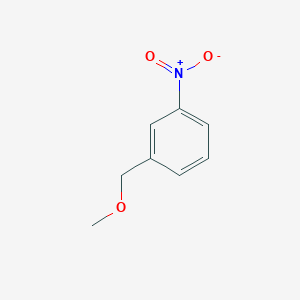
3-苯基-1H-吡唑-4-甲醛
描述
3-Phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound that can be prepared as a corrosion inhibitor for mild steel in hydrochloric acid medium .
Synthesis Analysis
This compound can be synthesized via the Vilsmeier-Haack reaction of the appropriate phenylhydrazones . Another method involves the use of microwave-assisted reactions of substituted 1-phenyl-1H-pyrazole-4-carbaldehyde and 2-aminophenol in ethanol .Molecular Structure Analysis
The molecular structure of 3-Phenyl-1H-pyrazole-4-carbaldehyde has been studied using single-crystal XRD data . The empirical formula of this compound is C10H8N2O .Chemical Reactions Analysis
3-Phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions. For instance, it can be cleanly oxidized by potassium permanganate in a water-pyridine medium to afford the corresponding acids .Physical And Chemical Properties Analysis
3-Phenyl-1H-pyrazole-4-carbaldehyde is a solid with a melting point of 142-147 °C . It has a molecular weight of 172.18 .科学研究应用
镇痛和消炎应用
吡唑衍生物已被合成并评估其镇痛和消炎活性。 MDPI 上发表的一项研究表明,这些化合物在缓解疼痛和减少炎症方面具有潜力 .
抗菌活性
这些化合物表现出显着的抗菌特性,使其在开发新型抗菌剂方面具有价值。 研究表明,吡唑支架可以有效地对抗多种细菌菌株 .
抗癌特性
吡唑环是许多抗癌剂中的一个突出特征。 将其纳入新化合物中可能会导致开发用于治疗各种癌症类型的新疗法 .
抗惊厥作用
吡唑衍生物也因其抗惊厥特性而受到关注,这对于治疗癫痫等疾病可能是有益的 .
驱虫用途
这些化合物也可以用作驱虫剂,驱虫剂是驱除体内寄生虫(蠕虫)和其他内部寄生虫的药物,而不会对宿主造成重大伤害 .
抗氧化潜力
吡唑衍生物的抗氧化活性已得到研究,其中一些化合物在对抗氧化应激方面显示出希望 .
除草活性
吡唑化合物已被确定具有除草特性,可以用于农业实践中控制杂草生长 .
抗结核药
作用机制
Target of Action
It has been suggested that this compound may have potential as a corrosion inhibitor for mild steel in a hydrochloric acid medium .
Mode of Action
It’s known that the compound can interact with its targets to exert its effects
Result of Action
Preliminary in vitro evaluations have indicated that similar compounds possess distinct cytotoxicity profiles against certain cell lines . More research is needed to fully understand the effects of this compound’s action.
Action Environment
The action of 3-Phenyl-1H-pyrazole-4-carbaldehyde can be influenced by environmental factors . For instance, it has been suggested as a corrosion inhibitor for mild steel in a hydrochloric acid medium , indicating that its efficacy and stability may be affected by the chemical environment
未来方向
属性
IUPAC Name |
5-phenyl-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-9-6-11-12-10(9)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCFXKQCKSLEII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303211 | |
| Record name | 3-Phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804149 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
26033-20-5 | |
| Record name | 26033-20-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 3-Phenyl-1H-pyrazole-4-carbaldehyde?
A1: 3-Phenyl-1H-pyrazole-4-carbaldehyde is characterized by the following:
- Spectroscopic Data: The compound exhibits characteristic peaks in Infrared (IR), Proton Nuclear Magnetic Resonance (1H-NMR), and mass spectrometry (MS) analyses. For instance, the carbonyl group of the aldehyde function shows a strong absorption band in the IR spectrum around 1680-1700 cm-1 [, , , ].
Q2: What are the key applications of 3-Phenyl-1H-pyrazole-4-carbaldehyde derivatives?
A2: Derivatives of 3-Phenyl-1H-pyrazole-4-carbaldehyde have shown promising biological activities, particularly as:
- Antioxidants: Studies have demonstrated the antioxidant potential of certain derivatives, exhibiting strong scavenging activity against DPPH, nitric oxide, hydroxyl radicals, and hydrogen peroxide [].
- Anti-inflammatory agents: Some derivatives demonstrated significant anti-inflammatory activity compared to standard drugs like diclofenac sodium [, ].
- Antimicrobial agents: Research has explored the antimicrobial properties of N-glycoside derivatives of 3-phenyl-1H-pyrazole-4-carbaldehyde against various bacteria and fungi [].
Q3: How does the structure of 3-Phenyl-1H-pyrazole-4-carbaldehyde derivatives influence their activity?
A3: The structure-activity relationship (SAR) studies suggest that modifications to the core structure of 3-Phenyl-1H-pyrazole-4-carbaldehyde can significantly impact its biological activity.
- Substitutions on the phenyl ring: Introducing electron-donating or withdrawing groups at different positions on the phenyl ring can alter the compound's electronic properties, influencing its binding affinity to target enzymes or receptors and thus its activity [, ].
- N-Glycosidation: Attaching sugar moieties via N-glycosidic bonds has shown potential in enhancing antimicrobial activity [].
Q4: How is 3-Phenyl-1H-pyrazole-4-carbaldehyde used in material science?
A4: 3-Phenyl-1H-pyrazole-4-carbaldehyde serves as a valuable building block in material science. For example:
- Membrane modification: It acts as a precursor for synthesizing chitosan derivatives, enhancing the performance of polysulfone membranes used in water purification. Specifically, incorporating the chitosan derivative enhances the membrane's hydrophilicity, permeability, and antifouling properties [, ].
Q5: Have computational methods been employed in the study of 3-Phenyl-1H-pyrazole-4-carbaldehyde?
A5: Yes, computational chemistry techniques have been utilized to understand and predict the properties and behavior of 3-Phenyl-1H-pyrazole-4-carbaldehyde derivatives.
- Molecular docking: This method helps predict the binding mode and affinity of these compounds to their target proteins, providing insights into their potential mechanism of action [].
Q6: What analytical techniques are commonly used to characterize 3-Phenyl-1H-pyrazole-4-carbaldehyde?
A6: Researchers employ various analytical methods to characterize and quantify 3-Phenyl-1H-pyrazole-4-carbaldehyde and its derivatives, including:
- Spectroscopy: IR, 1H-NMR, and 13C-NMR spectroscopy confirm the compound's structure and identify functional groups [, , ].
- Mass spectrometry: This technique determines the molecular weight and fragmentation pattern, providing structural information [].
- X-ray diffraction (XRD): This method helps analyze the crystal structure and packing arrangement of the molecules, particularly in solid-state studies [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![4-[2-(Morpholin-4-yl)ethoxy]phenol](/img/structure/B180811.png)

